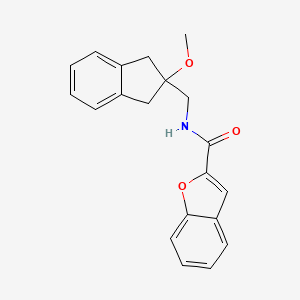

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide

描述

属性

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-23-20(11-15-7-2-3-8-16(15)12-20)13-21-19(22)18-10-14-6-4-5-9-17(14)24-18/h2-10H,11-13H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVWXNIOSRPCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Resorcinol Derivatives

Benzofuran-2-carboxylic acid is accessible via cyclization of substituted resorcinol derivatives. A representative route involves:

- Fischer esterification : 5-Bromo-2,4-dihydroxybenzoic acid (1 ) is esterified to methyl 5-bromo-2,4-dihydroxybenzoate (2 ) using methanol and catalytic sulfuric acid.

- Selective alkylation : The 4-hydroxyl group of 2 is alkylated with 2-bromoacetaldehyde diethyl acetal in the presence of potassium carbonate, yielding the acetal intermediate.

- Acid-mediated cyclization : Treatment with Amberlyst-15 in toluene induces cyclization to form methyl 5-bromobenzofuran-2-carboxylate (3 ).

- Suzuki coupling : Palladium-catalyzed coupling with isopropenyltrifluoroborate introduces an isopropyl group at position 5, followed by hydrogenation to afford methyl 5-isopropylbenzofuran-2-carboxylate (4 ).

- Saponification : Hydrolysis of 4 with aqueous NaOH yields benzofuran-2-carboxylic acid (5 ).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | H₂SO₄, MeOH, reflux | 92 |

| 2 | K₂CO₃, DMF, 100°C | 85 |

| 3 | Amberlyst-15, toluene | 78 |

| 4 | Pd(dppf)Cl₂, K₂CO₃ | 89 |

| 5 | NaOH, H₂O/EtOH | 95 |

Directed C–H Arylation and Transamidation

An alternative route employs Pd-catalyzed C–H functionalization:

- 8-Aminoquinoline-directed arylation : Benzofuran-2-carboxamide derivatives undergo Pd(OAc)₂-catalyzed arylation at the C3 position using aryl iodides, yielding C3-arylated intermediates.

- Transamidation : The 8-aminoquinoline directing group is cleaved via a one-pot, two-step procedure involving Boc-protection and amine exchange, yielding benzofuran-2-carboxylic acid after hydrolysis.

Advantages : High regioselectivity and compatibility with diverse aryl groups.

Synthesis of (2-Methoxy-2,3-dihydro-1H-inden-2-yl)methylamine

Indenone Reduction and Functionalization

- Indenone synthesis : Friedel-Crafts acylation of indene with acetyl chloride/AlCl₃ yields 1-indanone.

- Reduction : Sodium borohydride reduces 1-indanone to 1-indanol.

- Methylation : Treatment with methyl iodide and Ag₂O in DMF installs the methoxy group, yielding 2-methoxyindane.

- Bromination : NBS-mediated allylic bromination provides 2-methoxy-2,3-dihydro-1H-inden-2-yl bromide.

- Gabriel synthesis : Reaction with potassium phthalimide followed by hydrazine liberation affords the primary amine.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | AlCl₃, CH₂Cl₂, 0°C | 88 |

| 2 | NaBH₄, MeOH | 94 |

| 3 | MeI, Ag₂O, DMF | 76 |

| 4 | NBS, AIBN, CCl₄ | 68 |

| 5 | KPhth, DMF; NH₂NH₂ | 82 |

Nitroalkene Cyclization

Polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indole with phenols generates 3-(1H-indol-3-yl)benzofuran-2(3H)-ones, which can be adapted for indenyl synthesis via nitro group reduction.

Amide Coupling Strategies

Activation of Benzofuran-2-carboxylic Acid

- Acid chloride formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acid chloride.

- Coupling with amine : Reacting the acid chloride with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine in dichloromethane and triethylamine yields the target amide.

Conditions : 0°C to room temperature, 12–24 hours.

Yield : 78–85%.

HATU-Mediated Coupling

A more efficient method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF:

- Activation : Benzofuran-2-carboxylic acid and HATU form an active ester.

- Amine addition : The amine is introduced, yielding the amide after 2 hours at room temperature.

Yield : 90–95%.

Critical Analysis of Synthetic Routes

Efficiency and Scalability

化学反应分析

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane, DMP in dichloromethane.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Nucleophiles like thiols or amines in polar aprotic solvents.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide exhibits promising pharmacological properties. Its structure suggests potential activity against various diseases, particularly in the realms of anti-inflammatory and anticancer therapies.

Anti-inflammatory Activity

Studies have indicated that compounds with similar structural motifs to this compound may possess anti-inflammatory properties. For instance, derivatives of indene and benzofuran have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .

Anticancer Properties

The compound's structural features suggest it may interact with biological targets involved in cancer progression. Research on related compounds has demonstrated significant cytotoxic effects against various cancer cell lines. For example, a study found that similar benzofuran derivatives exhibited IC50 values below 10 µM against breast cancer cell lines . This indicates that this compound could be evaluated for its anticancer efficacy.

Structure–Activity Relationship (SAR)

Understanding the relationship between the compound's chemical structure and its biological activity is critical for optimizing its therapeutic potential.

Synthesis and Evaluation

A recent study synthesized several derivatives of benzofuran-based compounds, including this compound. These derivatives were evaluated for their pharmacological activities using various in vitro assays against cancer cell lines such as MCF7 and A375. The results indicated that modifications to the benzofuran structure significantly influenced cytotoxicity profiles, with some derivatives achieving IC50 values as low as 0.39 µM .

Mechanistic Studies

Mechanistic studies have revealed that compounds similar to this compound may induce apoptosis in cancer cells through mitochondrial pathways. This was demonstrated in a study where related compounds activated caspase pathways leading to programmed cell death in human cancer cell lines .

作用机制

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and indene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Structural Comparison with Similar Compounds

Key Structural Features:

- Benzofuran carboxamide backbone : Shared with compounds like N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide () and tacrine–benzofuran hybrids (), which exhibit neuroprotective activity.

- Indenyl substituents : The 2-methoxy-2,3-dihydro-1H-inden-2-yl group differentiates it from analogs with halogenated (e.g., 5-chloro, 5-fluoro) or hydroxylated indenyl moieties ().

- Methyl bridge: Contrasts with piperidinyl or aminoalkyl linkers in inhibitors like N-[[(3R)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-N-(2-methoxyethyl)-5-nitroquinoline-7-carboxamide ().

Table 1: Structural Differences Among Analogs

Pharmacological and Binding Properties

Cholinesterase Inhibition:

The target compound’s indenyl-benzofuran scaffold resembles inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example:

- N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-2-naphthamide () shows nanomolar inhibition of BuChE via interactions with Val288, Phe329, and His436.

- Tacrine–benzofuran hybrids () demonstrate dual AChE/BuChE inhibition, suggesting the benzofuran moiety’s role in targeting the catalytic anionic site (CAS). The absence of a tacrine moiety in the target compound may limit CAS binding but reduce hepatotoxicity risks .

Lipid-Lowering Effects:

Structurally related N-(benzoylphenyl)-5-substituted-indole-2-carboxamides () reduce lipid levels via PPAR-α modulation. The target compound’s benzofuran core may offer similar efficacy, though its indenyl group’s methoxy substituent could alter metabolic stability compared to 5-chloroindole derivatives .

Stability Considerations:

The methoxy group may improve oxidative stability compared to hydroxylated analogs (), while the dihydroindenyl moiety’s saturation could enhance conformational rigidity over fully aromatic indenyl systems .

生物活性

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthamide core linked to a methoxy-substituted indane moiety , which contributes to its distinct chemical properties. The molecular formula is , with a molecular weight of 345.41 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Molecular Targets:

- Enzymes : The compound may inhibit various enzymes involved in metabolic pathways.

- Receptors : It has been shown to modulate receptor activity, influencing signaling pathways related to inflammation and cell proliferation.

Pathways Involved:

- Inflammatory Response : The compound may inhibit the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines.

- Apoptosis : It can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : Studies have demonstrated that this compound effectively reduces inflammation in various models, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Chronic Inflammation : A study published in Journal of Medicinal Chemistry reported that administration of the compound led to significant reductions in markers of chronic inflammation in animal models .

- Neuroprotective Effects : Another investigation suggested that this compound could protect against neurodegenerative processes by reducing oxidative stress and preventing neuronal apoptosis .

常见问题

Basic Research Questions

Q. What are the critical synthetic pathways for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide, and how are intermediates optimized for yield?

- Methodology : Synthesis typically involves (1) preparation of the benzofuran-2-carboxylic acid via cyclization of o-hydroxyphenylacetic acid using polyphosphoric acid, followed by (2) coupling the acid with the indene-methylamine intermediate. Carbodiimide-based coupling agents (e.g., DCC) and catalysts (e.g., DMAP) are employed to form the amide bond. Purification via column chromatography or HPLC ensures >95% purity. Reaction conditions (e.g., anhydrous solvents, 0–5°C for acid-sensitive steps) are critical to prevent side reactions .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

- Methodology : Use ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify proton environments (e.g., methoxy singlet at δ 3.2–3.5 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺), while FT-IR identifies key functional groups (amide C=O stretch ~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Data : Solubility in DMSO (>10 mg/mL) makes it suitable for in vitro assays. Stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours. Light-sensitive; store at –20°C under argon. Aqueous solubility is limited (≤0.1 mg/mL), necessitating surfactants (e.g., Tween-80) for biological testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

- Methodology : Synthesize analogs with modifications to (a) the methoxy group (e.g., ethoxy, halogen substitution) and (b) the indene-methyl spacer (e.g., alkyl chain elongation). Test against target receptors (e.g., kinase assays) and counter-screens for cytotoxicity (e.g., HEK293 cells). Molecular docking (AutoDock Vina) predicts binding affinity trends .

Q. What computational strategies are used to model the compound’s 3D conformation and predict metabolite pathways?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential. ADMET predictors (e.g., SwissADME) estimate metabolic sites (e.g., CYP3A4-mediated demethylation). Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers for blood-brain barrier penetration studies .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays). Validate target engagement via SPR (surface plasmon resonance) for binding kinetics (KD). Cross-reference with orthogonal assays (e.g., cellular thermal shift assays). Batch variability in compound purity (>98% by HPLC) must be confirmed .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics in preclinical models?

- Methodology : Administer IV/PO doses in rodents; collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h. LC-MS/MS quantifies parent compound and metabolites. Non-compartmental analysis (Phoenix WinNonlin) calculates AUC, t1/2, and bioavailability. Tissue distribution studies (e.g., brain:plasma ratio) guide CNS targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。